An In-depth Technical Guide to 1,2-Diphenyl-1-ethanone oxime: Chemical Properties and Structure
An In-depth Technical Guide to 1,2-Diphenyl-1-ethanone oxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenyl-1-ethanone oxime, a derivative of deoxybenzoin, is a molecule of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and potential therapeutic applications. The document details experimental protocols for its synthesis and characterization and explores its potential as a modulator of signaling pathways relevant to cancer and neurological disorders. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
1,2-Diphenyl-1-ethanone oxime is a white solid at room temperature.[1] It is generally soluble in organic solvents and has limited solubility in water.[2] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | [3][4] |
| Molecular Weight | 211.26 g/mol | [3][4] |
| Melting Point | 98 °C | [1][5] |
| Boiling Point | 375.4 °C at 760 mmHg | [5] |
| Density | 1.04 g/cm³ | [1][5] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents, less soluble in water | [2] |
| CAS Number | 952-06-7 | [3][5] |
Chemical Structure and Isomerism
The structure of 1,2-Diphenyl-1-ethanone oxime features a central ethanone backbone with two phenyl groups and an oxime functional group. The presence of the C=N double bond in the oxime moiety gives rise to geometric isomerism, resulting in the existence of (E) and (Z) isomers. The relative orientation of the hydroxyl group of the oxime to the substituted phenyl and benzyl groups dictates the isomer.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, typically in the range of δ 7.0-8.0 ppm. The methylene (-CH₂-) protons would likely appear as a singlet further upfield. The hydroxyl proton of the oxime group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the two phenyl rings, the methylene carbon, and the carbon of the C=N oxime group. The chemical shift of the C=N carbon is a characteristic feature of oximes.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-Diphenyl-1-ethanone oxime would exhibit characteristic absorption bands. Key expected peaks include: a broad band for the O-H stretch of the oxime group (around 3100-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methylene groups (around 2850-3100 cm⁻¹), a C=N stretching vibration (around 1620-1690 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,2-Diphenyl-1-ethanone oxime is expected to show a molecular ion peak (M⁺) at m/z 211. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the oxime and fragmentation of the phenyl and benzyl groups.
Experimental Protocols
Synthesis of 1,2-Diphenyl-1-ethanone oxime
The most common method for the synthesis of 1,2-Diphenyl-1-ethanone oxime is the reaction of 1,2-diphenylethanone (deoxybenzoin) with hydroxylamine hydrochloride in the presence of a base.[3]
Materials:
-
1,2-Diphenylethanone (Deoxybenzoin)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or Pyridine
-
Ethanol
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Water
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Hydrochloric acid (1 M)
-
Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1,2-diphenylethanone in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water to the flask.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,2-Diphenyl-1-ethanone oxime.
Caption: General workflow for the synthesis and purification of 1,2-Diphenyl-1-ethanone oxime.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of 1,2-Diphenyl-1-ethanone oxime are limited, the broader class of oximes has shown promise in various therapeutic areas, including cancer and neurological disorders.[6]
Anticancer Potential
Several oxime-containing compounds have demonstrated anticancer activity through various mechanisms.[6] For a molecule like 1,2-Diphenyl-1-ethanone oxime, potential mechanisms of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
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Kinase Inhibition: Many oxime derivatives act as kinase inhibitors.[7] Potential targets for 1,2-Diphenyl-1-ethanone oxime could include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), which are crucial for cell cycle regulation.[4] Inhibition of these kinases could lead to cell cycle arrest and apoptosis.
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Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Caption: Postulated anticancer signaling pathway for 1,2-Diphenyl-1-ethanone oxime.
Potential in Neurological Drug Development
The structural similarity of 1,2-Diphenyl-1-ethanone to ketone bodies suggests that its oxime derivative might have neuroprotective effects. Furthermore, certain oximes are known for their role as reactivators of acetylcholinesterase, an enzyme critical in neurotransmission, particularly in the context of organophosphate poisoning.[8] This suggests a potential for 1,2-Diphenyl-1-ethanone oxime to be investigated for its role in neurological disorders where cholinergic pathways are implicated.
Conclusion
1,2-Diphenyl-1-ethanone oxime is a versatile molecule with a rich chemical profile and significant potential for applications in drug development. This guide has summarized its key chemical and physical properties, provided a detailed protocol for its synthesis, and explored its potential biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics and to investigate its specific mechanisms of action in relevant biological systems. The information presented here serves as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1,2-Diphenyl-1-ethanone oxime | 952-06-7 [smolecule.com]
- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 5. 1,2-Diphenyl-1-ethanone oxime [myskinrecipes.com]
- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The benefit of combinations of oximes for the ability of antidotal treatment to counteract sarin-induced brain damage in rats - PMC [pmc.ncbi.nlm.nih.gov]
